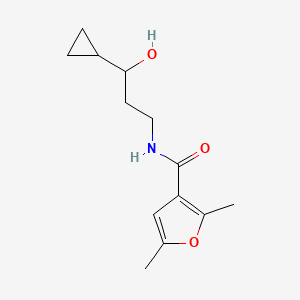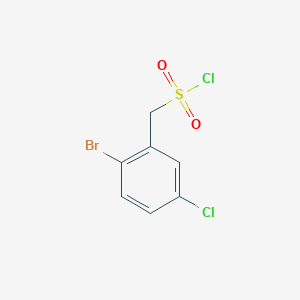
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1500851-58-0 . It has a molecular weight of 303.99 . The IUPAC name for this compound is (2-bromo-5-chlorophenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is 1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Methanesulfonic acid and its derivatives, such as methanesulfonyl chloride, play a pivotal role in catalysis and synthesis. For example, methanesulfonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids. This process illustrates the utility of sulfonic acid derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Kumar, Rudrawar, & Chakraborti, 2008).
Electrochemical Applications
Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, showcasing its application in electrochemistry. The electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid indicate potential applications in energy storage devices. This MSC-based electrolyte allows for reversible sodium insertion into vanadium pentoxide, demonstrating its relevance in developing cathode materials for sodium-ion batteries (Su, Winnick, & Kohl, 2001).
Avoiding Genotoxic Impurities
In pharmaceutical manufacturing, avoiding genotoxic impurities is paramount. The Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides offers a safer alternative to traditional methods. This methodology eliminates concerns over genotoxic byproducts, underlining the importance of methanesulfonyl chloride derivatives in synthesizing safer pharmaceutical compounds (Rosen et al., 2011).
Advanced Materials Synthesis
Bifunctionalized allenes with sulfonyl groups, including methanesulfonyl derivatives, showcase their versatility in electrophilic cyclization and addition reactions. These reactions are crucial for synthesizing complex molecular architectures, demonstrating the compound's utility in creating advanced materials with potential applications in optoelectronics and pharmaceuticals (Ivanov, Parushev, & Christov, 2014).
Environmental and Analytical Chemistry
Methanesulfonyl chloride and its derivatives are also pivotal in environmental and analytical chemistry. For instance, studies on the mass spectra of bis-halophenols and their derivatives provide insights into the behavior of these compounds under various conditions, aiding in the development of new analytical methods for environmental monitoring and pharmaceutical analysis (Jia, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-5-chlorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREANGXSAYRITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2634144.png)
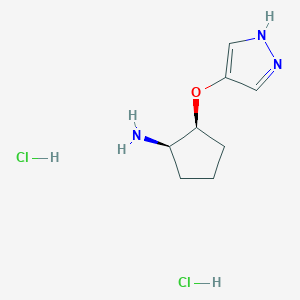

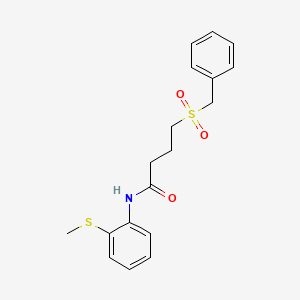

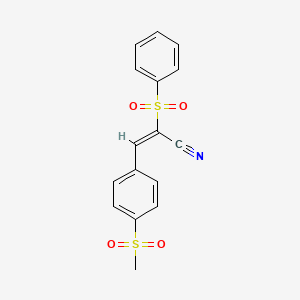

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)
![(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2634157.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)
![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2634160.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)
